molecular formula C8H12N2O B578852 2-(3,4-Diaminophenyl)ethanol CAS No. 15788-14-4

2-(3,4-Diaminophenyl)ethanol

Cat. No.: B578852
CAS No.: 15788-14-4
M. Wt: 152.197
InChI Key: JBRDLNMAUMZCPN-UHFFFAOYSA-N
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Description

2-(3,4-Diaminophenyl)ethanol is a substituted phenethylamine derivative featuring an ethanol chain attached to a benzene ring with amino groups at the 3- and 4-positions. The compound’s diamine and alcohol functional groups suggest applications in pharmaceutical intermediates, oxidative dye processes, or biochemical probes, though specific uses require further validation .

Properties

IUPAC Name

2-(3,4-diaminophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRDLNMAUMZCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724628
Record name 2-(3,4-Diaminophenyl)ethan-1-ol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15788-14-4
Record name 3,4-Diaminobenzeneethanol
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URL https://commonchemistry.cas.org/detail?cas_rn=15788-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(3,4-Diaminophenyl)ethan-1-ol
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Record name 2-(3,4-diaminophenyl)ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Diaminophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 3,4-dinitrophenylethanol using a reducing agent such as iron powder in the presence of an acid . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and reaction conditions can be optimized to ensure high yield and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Diaminophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of 2-(3,4-diaminophenyl)acetaldehyde.

    Reduction: Formation of 2-(3,4-diaminophenyl)ethane.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Diaminophenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Diaminophenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ethanol group may also play a role in the compound’s solubility and interaction with biological membranes .

Comparison with Similar Compounds

Positional Isomers: 1-(2,5-Diaminophenyl)ethanol

  • Structure: The amino groups are located at positions 2 and 5 on the benzene ring, with the ethanol chain at position 1.
  • Synthesis : Produced via catalytic hydrogenation (e.g., Pd/C) of nitro precursors, as described in for oxidative hair dyeing applications .
  • Key Differences: The 2,5-diamino substitution pattern may alter electronic properties and hydrogen-bonding capacity compared to the 3,4-isomer, impacting reactivity in dye formation or biological interactions.

Functional Group Analogs: (3,4-Diaminophenyl)methanol

  • Structure: Methanol replaces ethanol, reducing alkyl chain length (, compound 30).
  • Properties: Reported as a yellow oil with solubility in methanol. The shorter chain may decrease lipophilicity compared to the ethanol derivative, affecting membrane permeability in biological systems .
  • Applications : Intermediate in synthesizing benzimidazole derivatives (e.g., compound 31 in ).

Hydroxyl-Substituted Analog: 2-(3,4-Dihydroxyphenyl)ethanol (Hydroxytyrosol)

  • Structure : Hydroxyl (-OH) groups replace amines at the 3,4-positions ().
  • Physicochemical Properties: Molecular weight 154.16 g/mol; known for antioxidant activity due to phenolic groups. Soluble in polar solvents like methanol .
  • Key Differences : Hydroxyl groups enhance antioxidant capacity but reduce nucleophilicity compared to amines, limiting utility in covalent conjugation reactions.

Heterocyclic Derivatives: (3,4-Diaminophenyl)-(2-thienyl)methanone Monohydrochloride

  • Structure: Incorporates a thienyl-ketone moiety alongside the diaminophenyl group ().
  • Properties: Crystalline solid (mp 200–202°C), molecular weight 254.74 g/mol.
  • Applications: Intermediate in heterocyclic synthesis, distinct from the ethanol derivative’s speculated roles.

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications
2-(3,4-Diaminophenyl)ethanol* 3,4-diamino, ethanol -NH2, -CH2CH2OH C8H12N2O 152.20 (calculated) Pharmaceutical intermediates
1-(2,5-Diaminophenyl)ethanol 2,5-diamino, ethanol -NH2, -CH2CH2OH C8H12N2O 152.20 Oxidative hair dyes
(3,4-Diaminophenyl)methanol 3,4-diamino, methanol -NH2, -CH2OH C7H10N2O 138.17 Benzimidazole synthesis
2-(3,4-Dihydroxyphenyl)ethanol 3,4-dihydroxy, ethanol -OH, -CH2CH2OH C8H10O3 154.16 Antioxidants
(3,4-Diaminophenyl)-(2-thienyl)methanone 3,4-diamino, thienyl-ketone -NH2, -CO-C4H3S C11H11ClN2OS 254.74 Heterocyclic intermediates

*Hypothetical data inferred from analogs.

Table 2: Physicochemical Properties

Compound Melting Point (°C) Solubility Boiling Point (°C)
This compound* N/A Polar solvents (e.g., methanol) N/A
1-(2,5-Diaminophenyl)ethanol N/A Likely similar to analogs N/A
(3,4-Diaminophenyl)methanol Yellow oil Methanol N/A
2-(3,4-Dihydroxyphenyl)ethanol N/A Methanol N/A
(3,4-Diaminophenyl)-(2-thienyl)methanone 200–202 Methanol N/A

Biological Activity

2-(3,4-Diaminophenyl)ethanol, also known by its CAS number 15788-14-4, is an organic compound characterized by the presence of two amino groups and an ethanol moiety. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry, biochemistry, and industrial processes. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O. The compound features a phenyl ring substituted at the 3 and 4 positions with amino groups and an ethanol group at the 2 position. This configuration allows for significant chemical reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC8H12N2O
Molecular Weight168.20 g/mol
CAS Number15788-14-4
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino groups facilitate hydrogen bonding with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the ethanol group enhances solubility and interaction with biological membranes, which may influence drug delivery and efficacy.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways.
  • Antioxidant Activity: Research indicates a potential role in modulating oxidative stress parameters.

Antioxidant Properties

Studies have shown that this compound exhibits antioxidant properties by modulating levels of oxidative stress markers such as malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione. This activity suggests potential applications in preventing oxidative damage in various biological contexts.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects through its action on neuronal cells. It has been suggested to reduce neuronal damage by inhibiting apoptosis-related pathways involving caspase-3 and enhancing the expression of anti-apoptotic proteins like Bcl-2.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neuroprotection in Animal Models:
    • A study demonstrated that administration of the compound in rodent models reduced markers of oxidative stress and apoptosis in neuronal tissues, suggesting its potential for treating neurodegenerative diseases.
  • In Vitro Enzyme Inhibition:
    • In vitro assays showed that this compound could inhibit acetylcholinesterase activity, indicating a possible role in enhancing cholinergic signaling relevant for conditions like Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution due to its lipophilic nature. This property allows it to effectively cross biological membranes, including the blood-brain barrier, making it a candidate for central nervous system (CNS) applications.

Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
2-(3,4-Dimethoxyphenyl)ethanolMethoxy groups instead of amino groupsLimited biological activity
2-(3,4-Dihydroxyphenyl)ethanolHydroxyl groupsAntioxidant but less potent than diaminophenol

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